molecular formula C18H14ClNO4S B4082788 2-{[1-(4-chloro-3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid

2-{[1-(4-chloro-3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid

Cat. No. B4082788
M. Wt: 375.8 g/mol
InChI Key: URDFTTNCKSJXNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(4-chloro-3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid, also known as CTB, is a chemical compound that has been widely studied in scientific research due to its unique properties. CTB belongs to the class of thioester compounds and has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2-{[1-(4-chloro-3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid is not fully understood, but it is believed to involve the covalent modification of proteins through thioester bond formation. 2-{[1-(4-chloro-3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid can react with the thiol groups of cysteine residues in proteins, leading to the formation of a thioester bond between 2-{[1-(4-chloro-3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid and the protein. This modification can alter the function of the protein and affect various cellular processes.
Biochemical and Physiological Effects:
2-{[1-(4-chloro-3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-{[1-(4-chloro-3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid can inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase. 2-{[1-(4-chloro-3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid has also been found to induce apoptosis in cancer cells and inhibit the replication of viruses. In vivo studies have shown that 2-{[1-(4-chloro-3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid can reduce inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

2-{[1-(4-chloro-3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid has several advantages for lab experiments, including its stability, solubility, and specificity for thiol groups. 2-{[1-(4-chloro-3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid can be easily synthesized and purified, and its structure can be confirmed by various analytical techniques. However, 2-{[1-(4-chloro-3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid also has some limitations, such as its potential toxicity and the need for careful handling due to its reactive nature.

Future Directions

There are several future directions for the study of 2-{[1-(4-chloro-3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid. One direction is to investigate the specific targets of 2-{[1-(4-chloro-3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid in various cellular processes. Another direction is to explore the potential use of 2-{[1-(4-chloro-3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid as a therapeutic agent for various diseases, such as cancer and viral infections. Additionally, the development of new synthetic methods for 2-{[1-(4-chloro-3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid and its derivatives could lead to the discovery of novel compounds with improved properties and activities.

Scientific Research Applications

2-{[1-(4-chloro-3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid has been extensively studied in scientific research due to its potential applications in various fields. In medicinal chemistry, 2-{[1-(4-chloro-3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid has been found to have anti-inflammatory, anti-cancer, and anti-viral activities. In biochemistry, 2-{[1-(4-chloro-3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid has been used as a tool to study protein thiolation and protein-protein interactions. In pharmacology, 2-{[1-(4-chloro-3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid has been investigated as a potential drug candidate for the treatment of various diseases.

properties

IUPAC Name

2-[1-(4-chloro-3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4S/c1-10-8-11(6-7-13(10)19)20-16(21)9-15(17(20)22)25-14-5-3-2-4-12(14)18(23)24/h2-8,15H,9H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDFTTNCKSJXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(4-Chloro-3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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